molecular formula C11H12N4O3 B2863931 1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione CAS No. 2380180-32-3

1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione

Cat. No.: B2863931
CAS No.: 2380180-32-3
M. Wt: 248.242
InChI Key: ADEHCKJYLUCMOO-UHFFFAOYSA-N
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Description

The compound “1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

1-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-12-9(18-13-7)6-14-4-5-15(8-2-3-8)11(17)10(14)16/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEHCKJYLUCMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=CN(C(=O)C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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